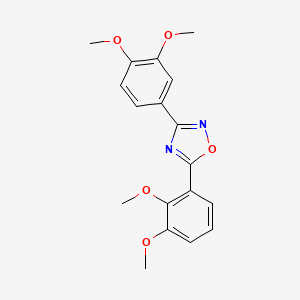
5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This molecule belongs to the family of oxadiazoles, which are known for their diverse biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. It also inhibits the Akt/mTOR signaling pathway, which is crucial for cancer cell survival and growth. Moreover, it has been reported to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to decrease the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and increase the expression of anti-inflammatory cytokines such as interleukin-10, indicating its potential as an anti-inflammatory agent. It also has been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, suggesting its potential as an antioxidant agent. Moreover, it has been reported to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities, making it a potential candidate for various applications. Moreover, it is relatively easy to synthesize and can be obtained in high yield. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may hinder its optimization and clinical translation.
Direcciones Futuras
There are several future directions for the research on 5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. One of the directions is to optimize its synthesis method to improve its yield and purity. Another direction is to investigate its mechanism of action in more detail to identify its molecular targets and signaling pathways. Moreover, further studies are needed to evaluate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress. In addition, its potential as a material for electronic and optical devices should be explored. Finally, its pharmacokinetics and toxicity should be evaluated to ensure its safety and efficacy in clinical use.
Métodos De Síntesis
The synthesis of 5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can be achieved by various methods, including the reaction of 2,3-dimethoxybenzohydrazide with 3,4-dimethoxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. Another method involves the reaction of 2,3-dimethoxybenzonitrile with 3,4-dimethoxybenzohydrazide in the presence of a catalyst such as copper(II) acetate. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. This molecule also possesses antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. In addition, it has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-21-13-9-8-11(10-15(13)23-3)17-19-18(25-20-17)12-6-5-7-14(22-2)16(12)24-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAMLGIKPIXXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C(=CC=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-isopropyl-7,8,9,10-tetrahydro[1,2,4]triazolo[1'',5'':1',6']pyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B5712589.png)
![ethyl 4-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5712595.png)
![5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5712609.png)
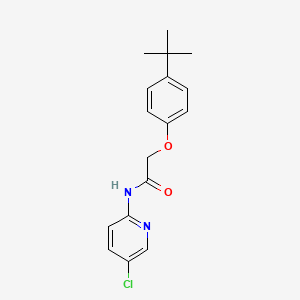
![3-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5712619.png)
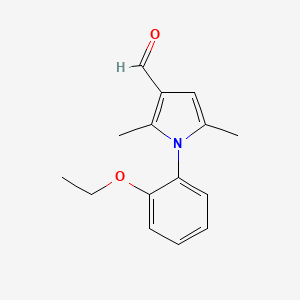
![ethyl 4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5712633.png)
![N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5712649.png)
![4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5712650.png)
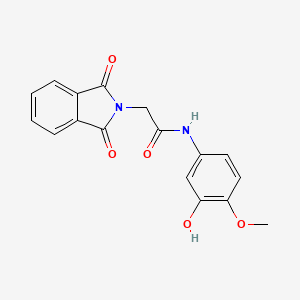
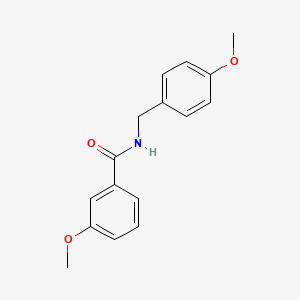
![3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5712676.png)
![3-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5712682.png)
